molecular formula C23H29NO6 B11489992 3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Cat. No.: B11489992
M. Wt: 415.5 g/mol
InChI Key: KBJVYZQFWUVJJB-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of three ethoxy groups attached to the benzene ring and a propyl-substituted benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Ethoxylation of Benzene Ring:

    Amidation Reaction: The final step involves the coupling of the ethoxylated benzene ring with the benzodioxole moiety through an amidation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxybenzamide: Lacks the benzodioxole moiety.

    N-(6-propyl-1,3-benzodioxol-5-yl)benzamide: Lacks the ethoxy groups on the benzene ring.

Uniqueness

3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is unique due to the combination of ethoxy groups and the benzodioxole moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C23H29NO6/c1-5-9-15-10-18-19(30-14-29-18)13-17(15)24-23(25)16-11-20(26-6-2)22(28-8-4)21(12-16)27-7-3/h10-13H,5-9,14H2,1-4H3,(H,24,25)

InChI Key

KBJVYZQFWUVJJB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)OCO2

Origin of Product

United States

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